![molecular formula C24H26N4OS B6521915 N-cyclohexyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide CAS No. 688792-90-7](/img/structure/B6521915.png)
N-cyclohexyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide
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Description
N-cyclohexyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide is a useful research compound. Its molecular formula is C24H26N4OS and its molecular weight is 418.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclohexyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide is 418.18273264 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclohexyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- HIV-1 Protease Inhibitors : Many HIV-1 protease inhibitors are designed to fit the active site of the enzyme, allowing them to compete with the natural substrate. Compounds like I could be investigated for their potential as antiviral agents .
- Antimalarial Activity : The synthesis of antimalarial agents is crucial in the fight against malaria. Investigating the antiplasmodial activity of compounds like I could contribute to drug development .
- Crystallography and Bond Length Studies : The single crystal X-ray diffractometry of I provides valuable information about its molecular structure. Comparing experimental bond lengths and angles with computed values helps understand its stability and reactivity .
- Cascade Reactions : I could participate in cascade reactions to form complex polycyclic heterocycles. For instance, it might react with specific acids to yield novel fused heterocyclic compounds .
- Isoquinoline Derivatives : Exploring the reactivity of I with benzenediamines or other precursors could lead to isoquinoline-fused benzimidazoles or related structures .
Drug Design and Medicinal Chemistry
Materials Science and Coordination Chemistry
Organic Synthesis and Heterocyclic Chemistry
properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-cyclohexylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-2-21(23(29)25-16-10-4-3-5-11-16)30-24-27-18-13-7-6-12-17(18)22-26-19-14-8-9-15-20(19)28(22)24/h6-9,12-16,21H,2-5,10-11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMARMAUEMZWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide |
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